molecular formula C15H12Cl3NO B11173645 3,4-dimethyl-N-(2,4,5-trichlorophenyl)benzamide

3,4-dimethyl-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B11173645
M. Wt: 328.6 g/mol
InChI Key: DVLULTVTQYZOOZ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with the molecular formula C15H12Cl3NO It is characterized by the presence of three chlorine atoms attached to a phenyl ring, along with two methyl groups on another phenyl ring, and an amide linkage connecting these two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2,4,5-trichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2,4,5-trichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3,4-dimethylbenzoic acid derivatives.

    Reduction: Formation of 3,4-dimethyl-N-(2,4,5-trichlorophenyl)amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dimethyl-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-N-(2,4,5-trichlorophenyl)carbamothioylbenzamide: Similar structure but with a thiourea linkage instead of an amide.

    3,4-dimethyl-N-(2,4,5-trichlorophenyl)benzamide derivatives: Various derivatives with different substituents on the phenyl rings.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12Cl3NO

Molecular Weight

328.6 g/mol

IUPAC Name

3,4-dimethyl-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C15H12Cl3NO/c1-8-3-4-10(5-9(8)2)15(20)19-14-7-12(17)11(16)6-13(14)18/h3-7H,1-2H3,(H,19,20)

InChI Key

DVLULTVTQYZOOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C

Origin of Product

United States

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